molecular formula C9H9N3O B1415702 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine CAS No. 23275-54-9

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1415702
CAS No.: 23275-54-9
M. Wt: 175.19 g/mol
InChI Key: QFGSQAOPDOZWNQ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 5 and an amine group at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability, aromaticity, and utility in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions of amidoxime precursors with appropriate acylating agents, as inferred from analogous compounds .

Properties

IUPAC Name

5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGSQAOPDOZWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. A common method involves reacting 4-methylbenzonitrile with hydroxylamine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Detailed Synthetic Routes and Reaction Conditions

The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes and carboxylic acid derivatives. For example, a two-step protocol involves:

  • Formation of the oxadiazole ring : Reacting 4-methylbenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the amidoxime intermediate.
  • Cyclization : Treating the intermediate with a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole core.

Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 amidoxime to dehydrating agent), reaction time (6–8 hours), and temperature control (70–80°C). Impurities like uncyclized intermediates are minimized via recrystallization in ethanol/water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Alternative Preparation of 5-amino-1,2,4-oxadiazoles

5-amino-1,2,4-oxadiazoles can be prepared by contacting a 5-trihalomethyl-1,2,4 oxadiazole with ammonia or an amine and thereafter recovering the 5-amino-1,2,4-oxadiazole. The reaction can be conducted at temperatures ranging from about 0 to about 150°C, and more preferably from about 20 to about 100°C. The reaction between the amine and the oxadiazole can be conducted in the presence of a solvent which is inert to the reactants and which is easily separated from the product, such as water, mixtures of water and alcohol, or an organic solvent such as methanol or ethanol.

Starting Materials

  • The starting materials employed are the 3,5-disubstituted 1,2-4-oxadiazoles wherein the substituents in the 5-positions is a trihaloalkyl group.
  • Suitable amines include primary and secondary saturated and unsaturated amines, primary and secondary arylaliphatic amines, primary and secondary alicyclic amines, hydrazine and substituted hydrazines, guanidine, nonaromatic cyclic amines, heterocyclic amines.
  • Typical amines include methylamine, ethylamine, dimethylamine, methyl-ethylamine, allylamine, N-methyl-allylamine, diallylamine, phenyl-isopropylamine, N-methyl-phenyl-isopropylamine, benzylamine, N-phenyl-benzylamine, cyclohexylamine, dicyclohexylamine, cyclopentylamine, N-ethyl and N-butyl-cyclohexylamine, hydrazine, phenylhydrazine, guanidine, pyrrolidine, piperidine, piperazine, morpholine, ethyleneimine, pyrroline, aminopyridine, aminotriazol, thiophenine, and furfurylamine.

Preparation Method for Starting Materials

  • The starting materials can be prepared by contacting, in an inert normally liquid organic vehicle, a substituted hydroxamyl halide with a nitrile at elevated temperatures.

Methods for Confirming Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is considered the gold standard. Key parameters include:

  • Crystallization : Slow evaporation of a dichloromethane/methanol (1:1) solution yields diffraction-quality crystals.
  • Data collection : At 291 K, with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : R-factor < 0.05 and wR-factor < 0.15 ensure accuracy.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. Research indicates that its derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.

  • Case Study : Research published in Pharmaceutical Biology highlighted that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Findings : A study in European Journal of Pharmacology reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Luminescent Materials

The unique electronic properties of oxadiazoles make them suitable for applications in optoelectronics. This compound has been utilized in the development of luminescent materials for organic light-emitting diodes (OLEDs).

  • Case Study : A publication in Advanced Functional Materials described the incorporation of this compound into polymer matrices to enhance light emission efficiency .

Sensors

The compound's ability to interact with various analytes has led to its application in sensor technology. Its derivatives have been used to develop sensors for detecting metal ions and small organic molecules.

  • Research Findings : A study demonstrated that a sensor based on this compound exhibited high selectivity and sensitivity towards copper ions (Cu²⁺), making it useful for environmental monitoring .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against MCF-7 cells
Antimicrobial activity against S. aureus
Anti-inflammatory effects
Materials ScienceLuminescent materials for OLEDs
Sensors for detecting metal ions

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s amine group can form hydrogen bonds with target proteins, while the oxadiazole ring can participate in π-π interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 4-Methylphenyl): Enhance stability and may reduce reactivity compared to electron-withdrawing substituents. Electron-Withdrawing Groups (e.g., Br, CF₃): The 4-bromophenyl and trifluoromethyl derivatives exhibit greater electron deficiency, which may influence binding to biological targets or catalytic activity . Heteroaromatic Substituents (e.g., Furan-2-yl): Introduce additional hydrogen-bonding or π-π stacking capabilities, as seen in furan-containing analogs .

Positional Isomerism :

  • The 1,3,4-oxadiazole isomer () forms a distinct hydrogen-bonded 3D network compared to the 1,2,4-oxadiazole core, affecting crystallinity and solubility .

Biological Activity

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring with a 4-methylphenyl substituent at the 5-position and an amino group at the 3-position. The molecular formula is C10H10N4OC_{10}H_{10}N_4O. The presence of functional groups in its structure contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its interaction with various enzymes and proteins. It is known to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical effects. The following mechanisms have been identified:

  • Enzyme Interaction : It binds to active sites of enzymes, modulating their catalytic functions. For example, it has been shown to inhibit certain kinases, affecting phosphorylation processes critical for cellular signaling.
  • Gene Expression Modulation : The compound influences gene expression by activating signaling pathways that promote cell growth and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.65High cytotoxicity
HCT-15 (Colon)2.41Moderate cytotoxicity
K-562 (Leukemia)18.22Moderate inhibition
MDA-MB-435 (Melanoma)6.82Significant inhibition

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promise as an antibacterial agent. Preliminary studies indicate effectiveness against various bacterial strains:

Bacterial Strain Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaLow activity

The compound's antibacterial mechanism appears to involve disruption of bacterial metabolic processes, potentially through inhibition of key enzymes required for cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

  • Anticancer Screening : A study screened various oxadiazole derivatives against multiple cancer cell lines as per National Cancer Institute protocols. The results indicated that compounds similar to this compound exhibited varying degrees of growth inhibition across different cancer types .
  • Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key amino acid residues within enzyme active sites .
  • Pharmacokinetic Profiles : Similar compounds have demonstrated diverse pharmacokinetic profiles affecting their bioavailability and efficacy in vivo. Further research is needed to establish the pharmacokinetics specific to this compound .

Q & A

Q. What are the established synthetic routes for 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes and carboxylic acid derivatives. For example, a two-step protocol involves:

Formation of the oxadiazole ring : Reacting 4-methylbenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the amidoxime intermediate.

Cyclization : Treating the intermediate with a dehydrating agent (e.g., POCl₃) to form the 1,2,4-oxadiazole core.
Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 amidoxime to dehydrating agent), reaction time (6–8 hours), and temperature control (70–80°C). Impurities like uncyclized intermediates are minimized via recrystallization in ethanol/water .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Crystallization : Slow evaporation of a dichloromethane/methanol (1:1) solution yields diffraction-quality crystals.
  • Data collection : At 291 K, with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : R-factor < 0.05 and wR-factor < 0.15 ensure accuracy. The structure reveals planar oxadiazole rings and a dihedral angle of 12.5° between the phenyl and oxadiazole moieties. Hydrogen-bonding networks (N–H⋯N) stabilize the crystal lattice .

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

Methodological Answer:

  • ¹H NMR : A singlet at δ 2.4 ppm (3H, CH₃ on phenyl), δ 6.7–7.3 ppm (4H, aromatic protons), and δ 5.8 ppm (2H, NH₂, exchangeable with D₂O).
  • ¹³C NMR : Peaks at 165 ppm (C=N of oxadiazole) and 140–125 ppm (aromatic carbons).
  • IR : Stretching at 3350 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1520 cm⁻¹ (C–O of oxadiazole).
  • Mass Spectrometry : [M+H]⁺ at m/z 190.1 (calculated for C₉H₈N₃O) .

Advanced Research Questions

Q. How does substitution at the 4-methylphenyl group affect bioactivity, and what structure-activity relationships (SAR) have been observed?

Methodological Answer: Modifying the phenyl substituent alters electronic and steric properties, impacting biological targets. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at the para position) enhance anticancer activity (IC₅₀ = 12 µM against MCF-7 cells) by increasing electrophilicity of the oxadiazole ring.
  • Bulkier groups (e.g., tert-butyl) reduce solubility but improve membrane permeability.
    SAR studies use comparative assays (e.g., MTT for cytotoxicity) and computational docking to map interactions with enzymes like topoisomerase II .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

Methodological Answer: Discrepancies arise from assay conditions:

  • DPPH assay : Activity varies with concentration (e.g., 50% scavenging at 100 µM vs. 20% at 50 µM).
  • pH dependence : Antioxidant capacity peaks at pH 7.4 (physiological conditions) but drops in acidic media.
  • Interfering functional groups : The NH₂ group may chelate metal ions in FRAP assays, leading to false positives.
    Standardized protocols (e.g., ISO 10993-5 for biological testing) and triplicate runs reduce variability .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (FMOs). A low LUMO energy (-1.8 eV) indicates high electrophilicity at the oxadiazole C2 position.
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on reaction pathways.
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (t₁/₂ = 3.2 hours in human liver microsomes) .

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • pH range : Prepare buffers (pH 1.2, 4.5, 7.4) using HCl, acetate, and phosphate buffers.
  • Temperature : Incubate samples at 25°C (ambient), 40°C (accelerated), and 60°C (stress).
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. Stability criteria: <5% degradation over 48 hours at 40°C .

Q. What in vitro models are appropriate for evaluating anticancer mechanisms?

Methodological Answer:

  • Cell lines : Use MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.
  • Assays :
    • Apoptosis : Annexin V-FITC/PI staining with flow cytometry.
    • Cell cycle : Propidium iodide staining (G0/G1 arrest indicates DNA damage).
    • Target inhibition : Western blotting for p53 and caspase-3 activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine

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